4-(N,N-diethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Description
4-(N,N-diethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and various biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Enzymatic Inhibition Applications
Aromatic sulfonamides, including those structurally similar to the specified compound, have been extensively studied for their inhibitory activity against carbonic anhydrases (CAs), which play significant roles in various physiological processes. For example, sulfonamide inhibitors have shown effectiveness against multiple carbonic anhydrase isoenzymes, exhibiting nanomolar inhibitory concentrations. These findings suggest potential applications in designing therapeutic agents targeting specific CA isoenzymes implicated in diseases such as glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).
Materials Science and Polymer Chemistry
Research on aromatic polyamides derived from compounds with similar structural features to "4-(N,N-diethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide" has contributed to advancements in materials science, particularly in the development of polymers with defined molecular weights and low polydispersity. These studies have paved the way for the synthesis of block copolymers with potential applications in various fields, including nanotechnology and materials engineering (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Molecular Structure Analysis
The synthesis and crystal structure analysis of biologically active aromatic sulfonamides provide insights into the molecular configurations, bonding patterns, and potential interactions of sulfonamide-based compounds. Such research aids in understanding the conformational behavior and stability of these compounds, contributing to their application in drug design and development (Remko, Kožíšek, Semanová, & Gregáň, 2010).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-3-27(4-2)33(31,32)17-14-12-16(13-15-17)25(30)26-21-11-7-10-20-22(21)24(29)19-9-6-5-8-18(19)23(20)28/h5-15H,3-4H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZBNSHMEWBLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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